An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-phenylpropanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-3-phenylpropanoic acid (CAS 457-45-4), an analog of phenylalanine, represents a key chiral building block in this field. Despite its commercial availability and potential utility in drug discovery, a consolidated, in-depth guide to its physicochemical properties is notably absent in publicly accessible literature. This technical guide addresses this gap by synthesizing known data, providing expert analysis on expected properties based on chemical principles, and presenting detailed, authoritative protocols for the experimental determination of its core physicochemical parameters. This document is designed to serve as a foundational resource for researchers, enabling a more informed and efficient use of this valuable synthetic intermediate.
Chemical Identity and Structural Characteristics
2-Fluoro-3-phenylpropanoic acid is a derivative of 3-phenylpropanoic acid where a hydrogen atom on the alpha-carbon (C2) is substituted with a fluorine atom. This single atomic substitution has profound implications for the molecule's electronic properties and, consequently, its chemical behavior.
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IUPAC Name: 2-Fluoro-3-phenylpropanoic acid
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CAS Number: 457-45-4
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Molecular Formula: C₉H₉FO₂
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Molecular Weight: 168.17 g/mol
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Chemical Structure:
Figure 1: Chemical structure of 2-fluoro-3-phenylpropanoic acid.
Core Physicochemical Properties: A Consolidated Overview
Quantitative data for this compound is sparse in peer-reviewed literature. The following table consolidates known values from chemical supplier databases and provides reasoned estimations for key parameters that await experimental verification.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Weight | 168.17 g/mol | Calculated |
| Boiling Point | 279.1 °C (at 760 mmHg) | [1] |
| Density | 1.207 g/cm³ | [1] |
| Flash Point | 122.6 °C | [1] |
| Melting Point | Not reported. Expected to be a low-melting solid or oil at room temperature. | Based on similar structures. Requires experimental determination. |
| pKa | Not reported. Estimated: ~2.8 - 3.5 | The α-fluoro substituent is strongly electron-withdrawing, which stabilizes the carboxylate conjugate base, thereby increasing acidity significantly compared to the parent 3-phenylpropanoic acid (pKa ≈ 4.66)[2]. |
| Solubility | Not reported. | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and sparingly soluble in water and non-polar solvents (e.g., Hexane). |
| LogP | Not reported. | The introduction of fluorine typically increases lipophilicity compared to a hydroxyl analog but the overall value will be dictated by the ionization state (pH-dependent). |
In-Depth Analysis of Key Physicochemical Parameters
Acidity (pKa)
Expertise & Experience: The most significant electronic impact of the α-fluoro substitution is the dramatic increase in the acidity of the carboxylic acid. The fluorine atom exerts a powerful negative inductive effect (-I), withdrawing electron density from the C-F bond and, by extension, from the entire sigma-bond framework leading to the carboxyl group. This delocalization of electron density stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value. For context, the pKa of the non-fluorinated parent compound, 3-phenylpropanoic acid, is approximately 4.66[2]. The introduction of the α-fluoro group is expected to lower this value by 1 to 1.5 units. This enhanced acidity is a critical factor in drug design, influencing the molecule's charge state at physiological pH, its ability to form salt bridges with protein targets, and its solubility and membrane permeability characteristics.
Solubility Profile
Expertise & Experience: The solubility of 2-fluoro-3-phenylpropanoic acid is governed by the interplay between its polar carboxylic acid head and its nonpolar phenylpropyl tail.
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In Polar Protic Solvents (e.g., water, methanol): The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). However, the bulky, nonpolar benzyl group limits overall aqueous solubility. Its solubility in water will be highly pH-dependent; in basic solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.
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In Polar Aprotic Solvents (e.g., DMSO, THF): Strong dipole-dipole interactions between the solvent and the carboxylic acid group are expected to lead to good solubility.
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In Non-Polar Solvents (e.g., hexane, toluene): The nonpolar benzyl group will promote some solubility, but the highly polar carboxylic acid moiety will limit it. Van der Waals interactions will be the primary solvation force.
For drug development, understanding solubility in both aqueous buffers and organic solvents is crucial for formulation, purification, and assessing bioavailability.
Proposed Synthetic Pathway
A common and effective method for synthesizing α-fluoro carboxylic acids is through the nucleophilic substitution of an α-bromo precursor. The corresponding ester is often used to protect the carboxylic acid during this step.
Caption: Workflow for melting point determination via DSC.
Determination of Solubility (Shake-Flask Method)
Trustworthiness: This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals, a globally recognized standard for determining water solubility.[3][4] The principles are directly applicable to organic solvents.
Methodology:
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System Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).
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Sample Addition: Add an excess amount of 2-fluoro-3-phenylpropanoic acid to each vial to create a slurry. The excess solid is critical to ensure that equilibrium with a saturated solution is achieved.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the minimum time required.
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Phase Separation: After equilibration, allow the vials to stand at the constant temperature until the undissolved solid has settled. Centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
Determination of pKa by Potentiometric Titration
Trustworthiness: Potentiometric titration is the gold-standard method for pKa determination, providing high-precision results.[5][6] This protocol follows established analytical chemistry principles.
Methodology:
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Solution Preparation:
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Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).
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Prepare a solution of the sample by accurately weighing ~20-30 mg of 2-fluoro-3-phenylpropanoic acid and dissolving it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.
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Titration Setup:
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Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
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Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.
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Immerse the calibrated pH electrode into the solution.
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Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the measured pH versus the volume of NaOH added to generate the titration curve.
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Determine the equivalence point (Veq) from the inflection point of the curve (or the peak of the first derivative plot, dpH/dV).
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The pKa is equal to the pH of the solution at the half-equivalence point (Veq / 2).[7]
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Conclusion
2-Fluoro-3-phenylpropanoic acid is a compound of significant interest for medicinal chemistry and drug development. While a comprehensive set of experimentally-determined physicochemical data is not yet available in the public domain, this guide provides a robust framework for its characterization. By combining known data with expert analysis and authoritative, detailed protocols, researchers are equipped to fully characterize this molecule, understand its behavior in various systems, and unlock its full potential in the synthesis of novel chemical entities.
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